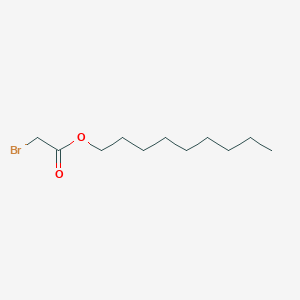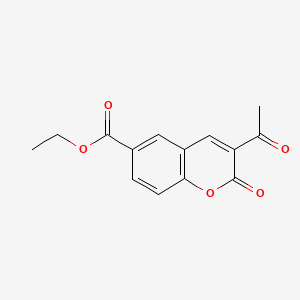
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C22H25N3O. It is known for its complex structure, which includes an indole moiety, a piperidine ring, and a benzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid with benzylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and continuous flow reactors to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring and benzyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-1-(2,3-dihydro-1H-indol-3-yl)methanamine
- N-benzyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine
- N-[1-(1H-Indol-3-yl)-meth-(Z)-ylidene]-N’-quinolin-2-yl-hydrazine
- N-[1-(1H-Indol-3-yl)-2-propanyl]-1-benzofuran-2-carboxamide
- N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide
Uniqueness
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of structural features, including the indole moiety, piperidine ring, and benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
6308-66-3 |
|---|---|
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O/c26-22(24-14-17-6-2-1-3-7-17)18-10-12-25(13-11-18)16-19-15-23-21-9-5-4-8-20(19)21/h1-9,15,18,23H,10-14,16H2,(H,24,26) |
Clé InChI |
DPMIPKAMLXKZFX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
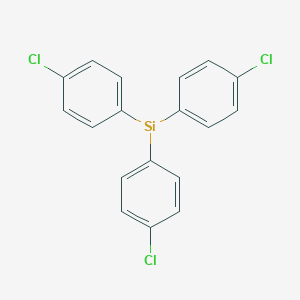

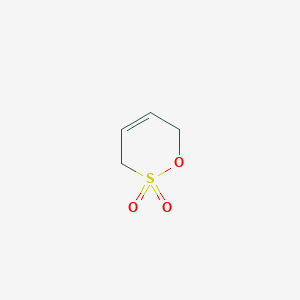
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
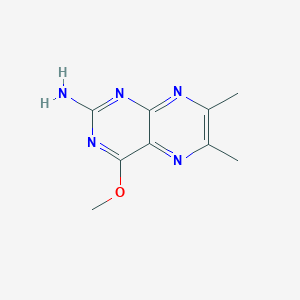


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
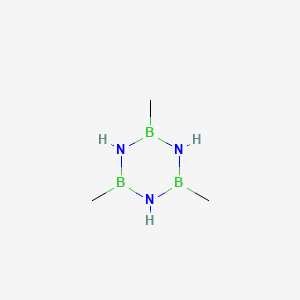
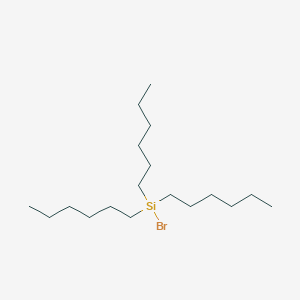
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
